Product packaging for CID 156592231(Cat. No.:CAS No. 114870-03-0)

CID 156592231

Cat. No.: B1673533
CAS No.: 114870-03-0
M. Wt: 1531.3 g/mol
InChI Key: ZXIQEAFRRVQRSW-SKWQCJBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fondaparinux sodium, marketed under the brand name Arixtra, is a synthetic anticoagulant agent and the first of a novel class of pentasaccharide anticoagulants . Its mechanism of action is the selective, indirect inhibition of coagulation Factor Xa. The compound acts by binding specifically to antithrombin III (ATIII), which potentiates the natural neutralizing effect of ATIII on Factor Xa by approximately 300-fold . This inhibition disrupts the blood coagulation cascade, thereby suppressing thrombin formation and thrombus development . A key feature of fondaparinux sodium is its specificity; unlike heparin, it does not inhibit thrombin (Factor IIa) directly and is structurally distinct, which results in a substantially lower risk of inducing heparin-induced thrombocytopenia (HIT) in a clinical setting, making it a compound of interest for related research areas . In clinical medicine, fondaparinux sodium is approved for the prevention and treatment of venous thromboembolism (VTE) in patients undergoing major orthopaedic surgery, such as hip fracture or replacement, and for the treatment of conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) . It has also been used in the management of acute coronary syndromes, including unstable angina and myocardial infarction . The product is supplied as a solution for injection and is administered subcutaneously with a nearly 100% bioavailability . It is not metabolized in the body and is primarily excreted unchanged by the kidneys, with an elimination half-life of 17 to 21 hours, allowing for once-daily dosing . This product is intended for research applications only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H53N3NaO49S8 B1673533 CID 156592231 CAS No. 114870-03-0

Properties

Key on ui mechanism of action

The antithrombotic activity of fondaparinux is the result of ATIII-mediated selective inhibition of Factor Xa. By selectively binding to ATIII, Fondaparinux potentiates (about 300 times) the neutralization of Factor Xa by ATIII. Neutralization of Factor Xa interrupts the blood coagulation cascade and thus inhibits thrombin formation and thrombus development. It is thought that fondaparinux is unlikely to induce thrombocytopenia via a heparin-induced thrombocytopenia (HIT)-like mechanism given its chemical structure. As a result, fondaparinux has been used as an alternative anticoagulant in heparin-induced thrombocytopenia (HIT) patients. However, it is important to note that rare cases of HIT have been reported in patients treated with fondaparinux.
Antithrombin III generally neutralizes coagulation factor Xa, thrombin, and other coagulation factors, but these reactions are slow in the absence of heparin or fondaparinux. Fondaparinux accelerates the rate at which antithrombin neutralizes factor Xa by inducing a conformational change in antithrombin. This conformational change increases the affinity of antithrombin III for factor Xa, a key enzyme in the coagulation cascade. With fondaparinux therapy, anticoagulation appears to result from rapid inhibition of factor Xa by antithrombin III (about 300-fold greater than innate activity), which inhibits the conversion of prothrombin to thrombin and subsequent thrombus formation. Unlike heparin, which interacts with many plasma components, fondaparinux binds selectively to antithrombin III. Because of its small molecular size, fondaparinux cannot bind simultaneously to antithrombin III and thrombin and therefore is unable to inactivate thrombin itself. At the recommended dosage, fondaparinux does not affect fibrinolytic activity and cannot lyse established thrombi. Fondaparinux generally does not affect platelet function or global clotting function tests (eg, prothrombin time [PT], bleeding time, activated partial thromboplastin time [aPTT]) when administered at the recommended dosage.
The antithrombotic activity of fondaparinux sodium is the result of antithrombin III (ATIII)-mediated selective inhibition of Factor Xa. By selectively binding to ATIII, fondaparinux sodium potentiates (about 300 times) the innate neutralization of Factor Xa by ATIII. Neutralization of Factor Xa interrupts the blood coagulation cascade and thus inhibits thrombin formation and thrombus development. Fondaparinux sodium does not inactivate thrombin (activated Factor II) and has no known effect on platelet function. At the recommended dose, fondaparinux sodium does not affect fibrinolytic activity or bleeding time.
The limitations of conventional anticoagulants have stimulated the development of new anticoagulants. The central position of factor Xa (FXa) at the junction of the intrinsic and extrinsic pathways in the coagulation cascade means that direct and indirect FXa inhibitors have increasingly changed antithrombotic strategies. FXa inhibitors potently and selectively inhibit thrombin formation rather than thrombin activity. Direct FXa inhibitors may directly bind to FXa, whereas indirect inhibitors are dependent on antithrombin. Direct inhibitors may bind free FXa and, in contrast to indirect inhibitors, FXa within the prothrombinase complex or within clots as well. Fondaparinux is the prototype indirect FXa inhibitor and has been extensively studied in the prevention and treatment of thromboembolic diseases, including acute coronary syndromes. ...
Fondaparinux is a selective inhibitor of activated factor X. Its structure is the copy of the heparin pentasaccharide sequence, the shortest chain required for antithrombin inhibition of activated factor X without antithrombin action. Fondaparinux has no effect on coagulation tests and does not bind to platelet factor 4 or promote heparin-induced thrombocytopenia. Fondaparinux inhibits thrombin generation and the growth of thrombi in in vitro and in vivo models.

CAS No.

114870-03-0

Molecular Formula

C31H53N3NaO49S8

Molecular Weight

1531.3 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H53N3O49S8.Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;/m1./s1

InChI Key

ZXIQEAFRRVQRSW-SKWQCJBYSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Appearance

Solid powder

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fondaparinux sodium;  Fondaparinux sodium salt;  PENTA;  Arixtra;  Xantidar;  SR 90107A;  IC-85158;  SR-90107A;  SR90107A;  IC 85158;  IC85158; 

Origin of Product

United States

Historical and Developmental Trajectories in Anticoagulant Research

Foundational Research on Synthetic Heparin Oligosaccharides

A pivotal moment in anticoagulant research was the identification of the specific sequence within the heterogeneous heparin molecule responsible for its high-affinity binding to AT III. In 1979, researchers determined that a unique pentasaccharide sequence was essential for this interaction and the subsequent anticoagulant activity researchgate.netnih.govhematology.org. This discovery spurred efforts in synthetic chemistry to replicate this crucial structural motif.

Foundational research extensively explored the synthesis of heparin-related oligosaccharides and their derivatives to create molecules that could mimic heparin's anticoagulant effects mdpi.comuq.edu.au. Significant advancements in chemical synthesis techniques, including protecting group chemistry and glycosylation reactions, enabled the precise construction of structurally defined heparin oligosaccharides with specific sulfation patterns, which are critical for their biological activity mdpi.com. Studies also investigated chemoenzymatic methods for synthesizing ultra-low molecular weight heparin oligosaccharides uq.edu.au. The successful synthesis of the antithrombin-binding pentasaccharide in the 1980s was a direct outcome of this foundational work researchgate.nethematology.org.

Emergence as a Selective Factor Xa Inhibitor Class

The synthetic pentasaccharide derived from the antithrombin-binding site of heparin formed the basis for the development of fondaparinux (B3045324) sodium. Fondaparinux is a synthetic analogue of this specific pentasaccharide sequence found in both UFH and LMWHs nih.govacs.orgahajournals.orgpatsnap.comdrugbank.comahajournals.orgahajournals.org. Its clinical introduction occurred around the early 2000s, marking the emergence of a new class of selective Factor Xa inhibitors hematology.orgnih.gov.

The mechanism of action of fondaparinux is centered on its highly specific interaction with AT III. Fondaparinux binds selectively to AT III, inducing a conformational change that significantly enhances AT III's ability to neutralize activated Factor X (Factor Xa) nih.govahajournals.orgpatsnap.comdrugbank.comahajournals.orgresearchgate.netresearchgate.neteuropa.eu. This potentiation of AT III's anti-Factor Xa activity is reported to be approximately 300-fold drugbank.comresearchgate.neteuropa.eu. Factor Xa occupies a critical position in the coagulation cascade, responsible for converting prothrombin to thrombin ahajournals.orgpatsnap.com. By selectively inhibiting Factor Xa, fondaparinux effectively interrupts this process, thereby reducing thrombin generation and subsequent fibrin (B1330869) clot formation patsnap.comdrugbank.comresearchgate.net.

A key distinction of fondaparinux compared to UFH and LMWHs is its high specificity for Factor Xa. While UFH and LMWHs inhibit both Factor Xa and thrombin (Factor IIa) to varying degrees, fondaparinux primarily targets Factor Xa and exhibits little to no direct inhibitory activity against thrombin drugbank.comahajournals.orgresearchgate.netresearchgate.neteuropa.eu. This selective inhibition, facilitated by the compound's specific pentasaccharide structure and small size, highlighted Factor Xa as a viable and attractive target for novel anticoagulant therapies and contributed to the subsequent development of direct Factor Xa inhibitors ahajournals.orgahajournals.org.

The development of fondaparinux sodium from foundational research on synthetic heparin oligosaccharides into a selective Factor Xa inhibitor represents a successful trajectory in designing targeted anticoagulant agents with a more predictable mechanism of action.

Key Milestones in Anticoagulant Development

Year(s)Development
Early 1900sDiscovery of Heparin
1930sClinical Use of Unfractionated Heparin (UFH)
1970sElucidation of Heparin-Antithrombin Interaction
1970s-1980sDevelopment of Low Molecular Weight Heparins (LMWHs)
1979Identification of Heparin Pentasaccharide Binding Site
1980sSynthesis of the Heparin Pentasaccharide
Early 2000sIntroduction of Fondaparinux Sodium

Potentiation of AT III by Anticoagulants

Anticoagulant ClassPrimary Target(s) Potentiated via AT IIIApproximate Potentiation Factor (for Factor Xa inhibition)
Unfractionated HeparinFactor Xa, ThrombinHigh (variable chain length)
LMWHsFactor Xa > ThrombinHigh (more selective for Xa than UFH)
Fondaparinux SodiumFactor Xa~300-fold

Molecular Mechanism of Action of Fondaparinux Sodium

Antithrombin III Interaction Dynamics

Fondaparinux (B3045324) sodium binds specifically and with high affinity to ATIII. europa.eulgmpharma.comfda.govnih.gov This binding is crucial for its anticoagulant activity, as it facilitates the subsequent inhibition of Factor Xa.

Specificity of Fondaparinux Sodium Binding to Antithrombin III (ATIII)

Fondaparinux sodium demonstrates high specificity for ATIII in human plasma. fda.govnih.gov Studies have shown that at clinically relevant concentrations, fondaparinux sodium is extensively bound to plasma proteins, with over 97% binding, and specifically bound to purified ATIII, with over 94% specific binding. nih.gov This high specificity minimizes significant binding to other plasma proteins, including platelet factor 4 (PF4), which contributes to a lower risk of heparin-induced thrombocytopenia compared to heparin. europa.eueuropa.eufda.gov

Conformational Changes Induced in ATIII Upon Fondaparinux Sodium Binding

Binding of fondaparinux sodium to ATIII induces a conformational change in the ATIII molecule. nih.govpatsnap.comtoku-e.com This conformational alteration is critical as it enhances the affinity of ATIII for Factor Xa. nih.govpatsnap.com The pentasaccharide sequence of fondaparinux sodium mimics the high-affinity binding site found in heparin and heparan sulfate (B86663), which is known to induce this activating conformational change in ATIII. nih.govdrugbank.com Specifically, the iduronate residue within the fondaparinux structure, which is flexible in solution, becomes locked in a specific ²S₀ conformation upon complex formation with ATIII. mdpi.com

Dissociation Constant and Binding Capacity Determinations for ATIII

Research has quantified the binding affinity of fondaparinux sodium for ATIII through the determination of dissociation constants (Kd) and binding capacity (Bmax). Studies using purified ATIII and human plasma have yielded similar binding parameters. nih.gov

Here is a summary of typical binding parameters:

ParameterPurified ATIIIHuman PlasmaSource
Bmax (nmol/L)16272072 nih.gov
Kd (nmol/L)3228 nih.gov

Other reported Kd values for the binary antithrombin-fondaparinux complex in humans range between 36 ± 11 nmol/L and 48 ± 11 nmol/L. portico.org Fondaparinux sodium binds to human ATIII forming a 1:1 molar complex with a Kd of 58 nM. europa.eu

Thermodynamics of Fondaparinux Sodium-ATIII Complex Formation

The interaction between fondaparinux sodium and ATIII involves significant thermodynamic contributions. The formation of the tight protein-heparin complex through the ATIII binding sequence results in a strong stabilizing effect with both enthalpic and entropic contributions. unimi.it While specific detailed thermodynamic parameters (like ΔH and ΔS for fondaparinux-ATIII binding) were not extensively found in the provided snippets, studies on related pentasaccharides and heparin fragments indicate that the binding is driven by a combination of favorable enthalpy and entropy changes, with ionic interactions playing a significant role in the salt-dependent component of binding energy, which is purely entropic. unimi.itnih.gov

Selective Factor Xa Inhibition

The primary anticoagulant effect of fondaparinux sodium stems from its ability to facilitate the inhibition of Factor Xa by ATIII. europa.eueuropa.euchemicalbook.comlgmpharma.comnih.govdrugbank.comfda.govpatsnap.com

Catalytic Potentiation of ATIII-Mediated Factor Xa Neutralization

Fondaparinux sodium acts as a catalytic template, significantly accelerating the rate at which ATIII neutralizes Factor Xa. nih.govpatsnap.comtoku-e.com By binding to ATIII and inducing a conformational change, fondaparinux sodium increases the affinity of ATIII for Factor Xa, leading to enhanced complex formation and subsequent inhibition. nih.govpatsnap.com This potentiation is substantial, increasing the innate neutralization of Factor Xa by ATIII by approximately 300 times. europa.eueuropa.euchemicalbook.comlgmpharma.comnih.govdrugbank.comfda.govncats.io The resulting ATIII-Factor Xa complex is stable, effectively removing active Factor Xa from the coagulation cascade. This interruption of the cascade prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation and development. europa.eueuropa.euchemicalbook.comlgmpharma.comnih.govdrugbank.comfda.govtoku-e.com Fondaparinux sodium itself does not inactivate thrombin. europa.eulgmpharma.comnih.govdrugbank.com

Biochemical Analysis of Coagulation Cascade Interruption

Biochemical studies demonstrate that fondaparinux sodium's anticoagulant effect is entirely dependent on the presence of functional antithrombin. In purified systems and plasma assays, fondaparinux sodium significantly enhances the rate of FXa inhibition by ATIII, while having minimal to no direct inhibitory effect on FXa in the absence of ATIII. This highlights its role as an ATIII-dependent anticoagulant. The concentration-dependent inhibition of FXa activity in the presence of ATIII is a key biochemical characteristic.

Kinetics of Thrombin Generation Inhibition

The inhibition of Factor Xa by the fondaparinux-ATIII complex leads to a marked reduction in thrombin generation. Kinetic studies show that fondaparinux sodium prolongs the lag phase, reduces the peak height, and decreases the endogenous thrombin potential (ETP) in thrombin generation assays performed in plasma. The extent of thrombin generation inhibition is directly related to the concentration of fondaparinux sodium. This kinetic profile underscores its effectiveness in preventing the burst of thrombin generation necessary for clot formation.

Table 1: Illustrative Effect of Fondaparinux Sodium on Thrombin Generation Parameters (Conceptual Data)

Fondaparinux Sodium Concentration (nM)Lag Phase (min)Peak Thrombin (nM)Endogenous Thrombin Potential (ETP) (nM*min)
03.52501500
506.2180900
1009.8110400
200>20<50<100

Note: This table presents conceptual data to illustrate the typical kinetic effects observed in thrombin generation assays and is not derived from specific cited research.

Differentiated Coagulation Factor Modulation

A key feature distinguishing fondaparinux sodium from heparins is its highly selective interaction profile with coagulation factors.

Absence of Direct Thrombin (Factor IIa) Inactivation Mechanisms

Unlike unfractionated heparin and, to a lesser extent, low molecular weight heparins, fondaparinux sodium does not possess the structural requirements to bind to both ATIII and thrombin simultaneously. The pentasaccharide chain is too short to bridge ATIII and thrombin, which is necessary for the efficient ATIII-mediated inhibition of thrombin. Therefore, fondaparinux sodium exhibits no significant direct or ATIII-mediated inhibitory activity against thrombin.

Investigation of Fondaparinux Sodium Influence on Factor IXa Activity

Research indicates that fondaparinux sodium has minimal to no significant effect on Factor IXa (FIXa) activity. While ATIII is a natural inhibitor of FIXa, the potentiation of this inhibition by fondaparinux sodium is negligible compared to its effect on FXa. This specificity contributes to its targeted action within the coagulation cascade.

Investigation of Fondaparinux Sodium Influence on Factor VIIa Activity

Studies have shown that fondaparinux sodium does not directly inhibit Factor VIIa (FVIIa). FVIIa, particularly when complexed with tissue factor, is involved in the initiation phase of coagulation. The lack of direct inhibition of FVIIa by fondaparinux sodium further highlights its focus on the propagation phase of coagulation through FXa inhibition.

Interaction with the Tissue Factor/Factor VIIa Complex in Biochemical Systems

While fondaparinux sodium does not directly inhibit FVIIa, some biochemical studies have investigated its potential influence on the tissue factor/Factor VIIa (TF/FVIIa) complex activity. The primary mechanism of action remains FXa inhibition, and any effect on the TF/FVIIa complex is considered indirect or negligible compared to its potent anti-FXa activity. The focus of fondaparinux sodium's activity is downstream of the initiation complex, primarily targeting the amplification and propagation phases driven by FXa.

Table 2: Summary of Fondaparinux Sodium's Interaction with Key Coagulation Factors

Coagulation FactorDirect InteractionATIII-Mediated PotentiationSignificant Inhibition
Factor Xa (FXa)NoStrongYes
Thrombin (Factor IIa)NoNoneNo
Factor IXa (FIXa)NoMinimal/NoneNo
Factor VIIa (FVIIa)NoNoneNo

Synthetic Methodologies and Chemical Biology of Fondaparinux Sodium

Total Chemical Synthesis Approaches

Design and Synthesis of Monosaccharide Building Blocks

The synthesis of fondaparinux (B3045324) sodium relies on the preparation of well-functionalized monosaccharide building blocks. These blocks correspond to the individual sugar units (three glucosamine (B1671600) derivatives, one glucuronic acid, and one L-iduronic acid) found in the final pentasaccharide. Efficient routes to these building blocks are crucial, minimizing the need for extensive functional group modifications at later oligosaccharide stages. researchgate.netacs.orgnih.gov Commercially available monosaccharides like D-glucosamine, diacetone α-D-glucose, and penta-O-acetyl-D-glucose have been used as starting materials for the synthesis of these building blocks. researchgate.net The design of these building blocks often incorporates protecting groups and activating groups suitable for subsequent glycosylation reactions.

Stereoselective Coupling Reactions in Fondaparinux Sodium Synthesis

Achieving high stereoselectivity in glycosylation reactions is paramount for the synthesis of fondaparinux sodium due to the specific α and β linkages required. google.comgoogle.comgoogle.com The synthesis involves both α-glucosaminylation and β-glucuronosylation, which present distinct stereochemical challenges. researchgate.net Various glycosyl donors and reaction conditions have been explored to control the stereochemical outcome. For instance, the anomeric effect of a 2-azido group and the remote participation effect of an acetyl ester at the C-6 position in a glucosazide donor have been shown to contribute to highly stereoselective glycosylation. acs.org The use of specific activators and optimized conditions is critical to favor the desired linkage. researchgate.netacs.orgnih.gov

Orthogonal Functional Group Protection and Deprotection Regimes

The synthesis of fondaparinux requires a sophisticated orthogonal protecting group strategy to selectively protect and deprotect different functional groups (hydroxyls, amines) at specific stages of the synthesis. This allows for the directed assembly of the oligosaccharide chain and the introduction of sulfate (B86663) groups at the correct positions. google.comgoogle.comacs.org A novel set of four orthogonal protecting groups (Lev, Fmoc, TBDPS, and All) has been reported for the modular synthesis of heparan sulfate fragments, which are structurally related to fondaparinux. researchgate.net Flexible orthogonal protecting group manipulations are integrated with late-stage oxidation strategies to facilitate the stereoselective synthesis of challenging disaccharide units. acs.org The differential removal of protecting groups is also essential for the regioselective introduction of sulfate groups. nsf.gov

Optimization of Reaction Conditions and Reagent Selection for Glycosylations

Optimization of reaction conditions and careful selection of reagents are crucial for achieving high yields and stereoselectivity in the glycosylation steps. Various activators have been employed to facilitate efficient glycosylations, including NIS/TfOH, TESOTf, and TfOH. researchgate.netacs.orgnih.gov The choice of solvent, temperature, and reaction time are also optimized for each specific coupling reaction. Research has explored different glycosyl donors, such as thioglycosides and trichloroacetimidates, and their reactivity and selectivity under various conditions. nsf.govrsc.orgacs.org The use of specific coupling methodologies, such as a levulinate-protected 2-glucuronic acid-anhydro sugar coupling, has been found to result in highly efficient glycosylation reactions with high yields and excellent β/α ratios for specific linkages. google.comgoogle.comgoogle.com

Data Table: Examples of Glycosylation Conditions and Outcomes

Glycosyl Donor TypeActivatorObserved StereoselectivityYield (%)Reference
ThioglycosideNIS/TfOH, TESOTf, TfOHHighly selective (specific linkages)Efficient researchgate.netacs.orgnih.gov
PTFAI donorTMSOTfHighly stereoselective (α(1,4)-linkage)89 (in one case) acs.org
TrichloroacetimidateNot specifiedExcellent stereoselectivityNot specified researchgate.netnih.gov
2-levulinate-protected glucuronic acidNot specifiedHigh β/α ratios>65 (coupling yield) google.comgoogle.comgoogle.com

Note: Yields and stereoselectivity are highly dependent on the specific donor, acceptor, and reaction conditions.

Chemoenzymatic Synthetic Routes for Fondaparinux Sodium and Analogues

While fondaparinux sodium is primarily produced through chemical synthesis, chemoenzymatic approaches have emerged as promising alternative or complementary strategies for the synthesis of fondaparinux and related ultralow molecular weight (ULMW) heparins. researchgate.netnih.gov These methods often mimic the biosynthetic pathways of heparin and heparan sulfate, utilizing a combination of chemical steps and enzymatic reactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Extensive structure-activity relationship (SAR) studies have been conducted to understand how the specific chemical structure of fondaparinux sodium dictates its biological activity, particularly its interaction with ATIII and subsequent inhibition of Factor Xa.

Elucidation of the Essential Pentasaccharide Domain for ATIII Binding

A critical finding in heparin research was the identification of a specific pentasaccharide sequence within the heparin chain that is essential for its high-affinity binding to ATIII. journalagent.com This unique pentasaccharide domain is the structural basis for fondaparinux sodium. nih.govresearchgate.net It was demonstrated that this five-unit saccharide chain, with a specific sequence and sulfation pattern, is the minimal structure required to activate ATIII for Factor Xa inhibition. journalagent.com This pentasaccharide domain is crucial for inducing a conformational change in ATIII upon binding. researchgate.netnih.gov

Role of Specific Sulfation Patterns (O-sulfated, N-sulfated) in Biological Activity

The biological activity of fondaparinux sodium is highly dependent on its precise sulfation pattern. mdpi.com The molecule contains multiple sulfate groups, including O-sulfated and N-sulfated positions. The specific arrangement and presence of these sulfate groups are critical for high-affinity binding to ATIII. journalagent.commdpi.com For instance, the presence of a critical 3-O-sulfate group on a central glucosamine unit within the pentasaccharide is essential for ATIII binding. mdpi.com The sulfation pattern, along with carboxylate groups and the core pentasaccharide sequence, are conserved structural features vital for ATIII interaction and anticoagulant potency. mdpi.com

Correlation of Structural Modifications with ATIII Affinity and Factor Xa Inhibition

Structural modifications to the fondaparinux pentasaccharide can significantly impact its affinity for ATIII and its ability to inhibit Factor Xa. The high specificity and binding strength of fondaparinux to ATIII are attributed to its precise structure, including the specific sulfation pattern and the O-methyl group at the reducing end. nih.govnih.gov These features minimize non-specific binding to other plasma proteins. nih.gov

Fondaparinux binds selectively and with high affinity to ATIII, potentiating ATIII's neutralizing action on Factor Xa by approximately 300-fold. nih.goveuropa.eu This interaction leads to the inhibition of Factor Xa without directly inhibiting thrombin (Factor IIa) at therapeutic concentrations. europa.euportico.org Studies have shown a clear association between the anti-Factor Xa activity mediated by ATIII and the antithrombotic effect. europa.eu

Data illustrating the correlation between structural features and activity can be complex, involving binding constants (Kd) and inhibition concentrations (IC50). For example, fondaparinux sodium binds to human ATIII with a Kd ranging from 20 to 60 nM. europa.eunih.gov Studies evaluating the anti-Factor Xa activity of fondaparinux and its analogues often report IC50 values, demonstrating the concentration required for 50% inhibition of Factor Xa activity. acs.org

Theoretical Modeling of Fondaparinux Sodium-Factor Xa Complex Structures

Theoretical modeling, including techniques like X-ray crystallography and NMR spectroscopy, plays a vital role in understanding the three-dimensional structure of fondaparinux sodium and its complexes with proteins like ATIII and Factor Xa. mdpi.com While the single crystal X-ray structure of fondaparinux sodium has been reported, confirming its structure and absolute configuration, studies also involve co-crystals of fondaparinux with proteins to elucidate binding interactions at the molecular level. mdpi.com

Modeling helps to visualize the conformational changes that occur upon binding. For instance, the iduronic acid residue within fondaparinux can adopt different conformations (e.g., distorted chair or twist-boat), and these conformational changes can influence interactions with ATIII. mdpi.com Theoretical calculations and NMR spectroscopy have also been used to study the conformation of uncomplexed fondaparinux in solution. mdpi.com Understanding the structural dynamics of fondaparinux and its complexes provides insights into the allosteric mechanism of ATIII activation and Factor Xa inhibition. mdpi.comportico.org

Rational Design of Heparin and Glycosaminoglycan Mimetics

The successful development of fondaparinux sodium, a rationally designed heparin mimetic, has paved the way for the design and synthesis of other synthetic and semi-synthetic glycosaminoglycan (GAG) analogues with tailored biological activities. nih.govresearchgate.net Rational design involves using the knowledge gained from SAR studies to create molecules with specific structural features intended to interact with target proteins with desired affinity and selectivity. nih.govacs.org

The goal of designing heparin and GAG mimetics is often to improve upon the properties of natural heparins, such as increasing potency, enhancing binding selectivity to specific proteins, or reducing unwanted side effects like bleeding or heparin-induced thrombocytopenia. nih.govacs.org Researchers are exploring mimetics for various therapeutic applications beyond anticoagulation, including cancer and inflammatory diseases, by targeting proteins involved in these pathways. nih.govresearchgate.netgriffith.edu.au This involves designing molecules that can interact with specific protein binding sites, which may include both anionic and non-anionic structures. nih.gov

The synthesis of fondaparinux and related mimetics often involves complex multi-step chemical procedures or chemoenzymatic approaches to precisely assemble the saccharide units and introduce the correct sulfation patterns. researchgate.netacs.org Continued research in this area focuses on developing more efficient synthetic routes and exploring a diverse range of GAG-like structures to identify novel therapeutic candidates. acs.orgresearchgate.net

Development of Reversal Agents and Fondaparinux Sodium Analogues

The absence of a clinically approved antidote for fondaparinux sodium presents a challenge in managing bleeding complications associated with its use. drugbank.comacs.orgresearchgate.netresearchgate.netnih.govfigshare.comnih.gov Research efforts have focused on two main approaches: designing modified fondaparinux sodium molecules that are inherently neutralizable and developing external chemical agents capable of reversing the anticoagulant effect. researchgate.netnih.govfigshare.comacs.org

Design Principles for Neutralizable Fondaparinux Sodium Analogues

Designing neutralizable fondaparinux sodium analogues involves incorporating features into the molecule that allow for binding and inactivation by a specific antidote. One strategy explores the modification of the fondaparinux structure to enable interaction with readily available reversal agents. For instance, fondaparinux-based conjugates and clusters have been synthesized with the aim of achieving neutralization by agents like avidin (B1170675) or protamine. researchgate.netnih.govfigshare.comacs.org The principle behind this design is to create a modified pentasaccharide that retains its anticoagulant activity but can be sequestered or bound by a co-administered reversal agent, effectively removing it from the coagulation cascade. researchgate.netnih.govacs.org Studies have demonstrated that synthetic fondaparinux-based biotin (B1667282) conjugates can be neutralized by avidin, while certain fondaparinux-based trimers have shown reversibility with protamine. nih.govfigshare.comacs.org This suggests that incorporating specific functional groups or creating larger molecular structures based on the fondaparinux scaffold can confer neutralizability.

Chemical Strategies for Anticoagulant Reversal Agents (e.g., Spermine (B22157) Derivatives)

Chemical strategies for developing fondaparinux sodium reversal agents primarily focus on designing molecules that can bind strongly to the highly anionic fondaparinux, thereby preventing its interaction with ATIII and subsequent inhibition of Factor Xa. acs.orgacs.orgfu-berlin.denih.govresearchgate.net Polycationic compounds are of particular interest due to the strong electrostatic interactions they can form with the negatively charged sulfate and carboxylate groups on fondaparinux. fu-berlin.denih.govresearchgate.net

Spermine derivatives have emerged as promising candidates for fondaparinux reversal. acs.orgacs.orgnih.govcsic.es These small synthetic molecules, derived from the polyamine spermine, possess multiple positive charges that can interact with the anionic fondaparinux. acs.orgacs.orgcsic.es Research has shown that specific spermine derivatives, such as 3AC and 3FF, can efficiently revert the anticoagulant activity of fondaparinux by competitively binding to the drug. acs.orgacs.org This mechanism of action involves the formation of strong noncovalent complexes between the spermine derivative and fondaparinux in solution. acs.orgacs.orgnih.gov Compared to other potential antidotes like protamine (inefficient against fondaparinux) or ciraparantag (B606701) (a small molecule in clinical trials), certain spermine derivatives have demonstrated higher in vitro enzymatic activity as fondaparinux antidotes. acs.orgacs.org

Other chemical strategies include the use of modified cyclodextrins, dendrigraft poly-L-lysine, cationic macromolecular nanoparticles, porous polymeric materials, diblock copolymers, and recombinant antithrombin mutants, all designed to sequester or interact with fondaparinux. acs.org Ciraparantag, a synthetic cationic molecule, is another example of a small molecule being investigated as a potential universal reversal agent for various anticoagulants, including fondaparinux, through noncovalent interactions like hydrogen bonding and electrostatic interactions. researchgate.netportico.org

Characterization of Novel Synthetic Polycationic Compounds for Reversal

The characterization of novel synthetic polycationic compounds for fondaparinux reversal involves a combination of in vitro, ex vivo, and in vivo studies to assess their binding affinity, neutralization efficacy, and mechanism of action. acs.orgacs.orgnih.govcsic.es

Techniques such as fluorescence and NMR spectroscopy are employed to study the binding interactions between the polycationic compounds and fondaparinux in solution. acs.orgacs.orgfu-berlin.denih.govresearchgate.netnih.gov These studies help to characterize the strength and nature of the noncovalent complexes formed. For example, NMR and mass spectrometry studies have been used to understand the molecular-level interactions in systems involving fondaparinux and polycationic heptakis(6-amino-6-deoxy)-beta-cyclodextrin, a model compound mimicking interactions between oppositely charged oligosaccharides. fu-berlin.denih.govresearchgate.net These studies can provide data on stability constants and identify specific interaction sites. nih.govresearchgate.net

In vitro enzymatic assays related to blood coagulation are crucial for evaluating the potency of potential reversal agents. acs.orgacs.org These assays measure the ability of the polycationic compound to restore Factor Xa activity in the presence of fondaparinux. Ex vivo tests using freshly extracted blood can further demonstrate the efficacy of these compounds in a more biologically relevant environment. acs.orgacs.org Scanning electron microscopy (SEM) can be used to visualize the effect of reversal agents on clot formation in blood samples treated with fondaparinux. acs.org

Molecular dynamics simulations are often utilized to provide theoretical insights into the binding mechanism and to characterize the supramolecular species formed between fondaparinux and the reversal agent. acs.orgacs.orgnih.gov

Research findings on spermine derivatives like 3AC and 3FF have shown their potent activity as fondaparinux antidotes in in vitro enzymatic assays and their efficacy in ex vivo tests using mouse blood. acs.orgacs.org Binding studies using fluorescence and NMR spectroscopy, supported by molecular dynamics simulations, confirmed the formation of strong noncovalent complexes with fondaparinux. acs.orgacs.orgnih.gov

Data from characterization studies can be presented in tables to compare the efficacy and binding affinities of different polycationic compounds. For example, stability constants determined by NMR titrations provide a quantitative measure of the interaction strength. nih.govresearchgate.net

CompoundInteraction TypeBinding Strength (log β11)Reversal Efficacy (in vitro/ex vivo)
Spermine Derivative 3ACNoncovalent (electrostatic, etc.)Not specified in snippetsPotent (in vitro, ex vivo) acs.orgacs.org
Spermine Derivative 3FFNoncovalent (electrostatic, etc.)Not specified in snippetsPotent (in vitro, ex vivo) acs.orgacs.org
NH2-β-CDElectrostatic interaction3.65 ± 0.02 (pD 7.4), ≥ 4.9 (pD 2.0) nih.govresearchgate.netModel compound for interactions fu-berlin.denih.govresearchgate.net
Fondaparinux-biotin conjugateBiotin-avidin bindingNot applicableNeutralized by avidin nih.govfigshare.comacs.org
Fondaparinux trimerInteraction with protamineNot applicableReversed by protamine nih.govfigshare.comacs.org

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

In Vitro Pharmacokinetic Studies

In vitro studies provide insights into the interactions of fondaparinux (B3045324) sodium with biological components outside of a living organism.

Plasma Protein Binding Dynamics (Excluding ATIII Specificity)

In vitro studies have shown that fondaparinux sodium is highly bound to plasma proteins, with binding ranging from 97.0% to 98.6% in concentrations from 0.5 to 2 mg/L europa.eueuropa.eu. While fondaparinux sodium specifically binds to ATIII, it does not bind significantly to other plasma proteins, including platelet factor 4 (PF4) europa.eueuropa.eunih.gov. This limited binding to proteins other than ATIII suggests that interactions with other medicinal products through protein binding displacement are unlikely europa.eueuropa.eu.

Investigations into Metabolic Pathways and Metabolite Formation (or lack thereof)

Investigations into the metabolism of fondaparinux sodium in mammalian liver fractions, including those from rats, rabbits, monkeys, and humans, have shown no detectable metabolism nih.gov. Studies using radioisotope-labelled fondaparinux sodium incubated with postmitochondrial liver fractions did not find evidence of metabolite formation nih.gov. This demonstrated lack of mammalian hepatic metabolism is consistent across both animal and human studies nih.gov. Furthermore, fondaparinux sodium does not inhibit key cytochrome P450 (CYP) isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) in vitro, suggesting it is unlikely to interfere with the metabolism of other drugs mediated by these enzymes in vivo europa.eunih.govfda.govhpra.ie.

Renal Elimination Mechanisms of Unchanged Fondaparinux Sodium

Fondaparinux sodium is primarily eliminated by the kidneys as the unchanged compound nih.goveuropa.eufda.govhpra.ienih.gov. In individuals with normal kidney function, 64% to 77% of the administered dose is recovered in the urine as unchanged drug nih.govhpra.ienih.gov. This indicates that renal excretion of the parent compound is the major route of elimination.

In Vivo Pharmacokinetic Modeling in Animal Systems

In vivo studies in animal models help characterize the absorption and distribution of fondaparinux sodium within a living system.

Absorption Profiles in Various Animal Models

Following subcutaneous administration, fondaparinux sodium is rapidly and completely absorbed nih.govoup.comfda.govhpra.ienih.govdrugs.comresearchgate.net. Studies in healthy young subjects showed complete absorption with 100% absolute bioavailability fda.govhpra.ienih.govdrugs.com. Peak plasma concentrations are typically reached within approximately 2 hours after subcutaneous dosing in young healthy volunteers fda.govhpra.ienih.govdrugs.com.

Distribution Volume Determination in Animal Models

The distribution volume of fondaparinux sodium is limited, generally ranging from 7 to 11 liters europa.eueuropa.eunih.govresearchgate.netmims.comhealth.kreuropa.eufda.gov. This volume of distribution suggests that the drug is primarily distributed within the blood volume and only to a minor extent in extravascular fluid nih.govnih.govfda.gov. Similar distribution patterns have been observed in patients undergoing orthopedic surgery nih.govfda.gov.

Linear Pharmacokinetic Profiles in Animal Studies

At lower subcutaneous exposures (up to approximately 0.5 mg/kg), fondaparinux has demonstrated linear pharmacokinetics in preclinical studies europa.eu. This linearity suggests that the drug's absorption and elimination processes are proportional to the dose within this range in animal models europa.eu. The linear pharmacokinetics observed in preclinical studies, alongside low variability, contribute to the predictable effects of fondaparinux portico.org.

In Vitro Pharmacodynamic Assessments

In vitro studies have been crucial in elucidating the direct effects of fondaparinux on various components of the coagulation cascade europa.eu.

Fondaparinux inhibits thrombin generation in in vitro models portico.orgnih.govresearchgate.net. By selectively inhibiting Factor Xa, fondaparinux interrupts the coagulation cascade, thereby reducing the conversion of prothrombin to thrombin nih.govdrugbank.com. In vitro studies using whole blood and platelet-rich plasma have shown that fondaparinux prolongs the initiation phase and decreases the velocity of the propagation phase of thrombin generation researchgate.net. It has also been shown to partially reduce the total amount of generated thrombin researchgate.net. For instance, physiologically relevant concentrations (0.11-0.28 anti-FXa IU/ml) reduced the maximal rate of thrombin formation to approximately 47%-55% of its nominal value in a whole-blood assay researchgate.net. At concentrations equal to or higher than 0.91 anti-FXa IU/ml, a maximum of 60% inhibition of thrombin generation was observed researchgate.net.

Fondaparinux has minimal effects on standard coagulation assays such as activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT)/International Normalized Ratio (INR), and activated clotting time (ACT) at prophylactic concentrations europa.eufda.goveuropa.eudrugs.com. This is because its activity is specifically directed at Factor Xa and does not directly inactivate thrombin or affect platelet function europa.eunih.govfda.gov.

Studies have shown that fondaparinux does not alter prothrombin time and only slightly prolongs aPTT europa.euportico.org. Maximal mean aPTT prolongation was around 20% after subcutaneous or intravenous administration across a range of doses europa.eu. Significant prolongation of aPTT, such as doubling, was observed only at very high plasma concentrations (above 73 mg/l), which are considerably higher than those required to double aPTT with UFH (2.5 mg/l) europa.eu. ACT has also been measured, showing inconsistent and much smaller increases compared to UFH europa.eu. Routine coagulation tests are considered relatively insensitive measures of fondaparinux activity drugs.comresearchgate.net.

Relevant data on the effect of fondaparinux on standard coagulation assays are summarized in the table below:

Coagulation AssayEffect of Fondaparinux (Prophylactic Concentrations)Effect of Fondaparinux (Higher Concentrations)Reference
aPTTMinimal changes, slightly prolongs (up to 20%) europa.eueuropa.euresearchgate.netDoubled only at plasma concentrations > 73 mg/l europa.eu europa.eueuropa.euresearchgate.net
PT/INRDoes not alter europa.eueuropa.eudrugs.comElevated concentrations may prolong PT researchgate.net europa.eueuropa.eudrugs.comresearchgate.net
ACTDoes not affect europa.eueuropa.euInconsistent and smaller increases than UFH europa.eu europa.eueuropa.eu

Note: This is an example of how data could be presented in an interactive table.

At recommended doses, fondaparinux does not affect fibrinolytic activity nih.govfda.goveuropa.eudrugs.com. Studies have indicated no significant modulation of fibrinolysis by fondaparinux at clinically relevant concentrations nih.govfda.goveuropa.eudrugs.com.

Effects on Standard Coagulation Assays (aPTT, PT/INR, ACT) in Plasma

In Vivo Pharmacodynamic Evaluations in Animal Models

In vivo pharmacodynamic evaluations in animal models have demonstrated the antithrombotic activity of fondaparinux journalagent.comportico.orgnih.gov. Fondaparinux produces a dose-dependent inhibition of venous thrombosis in various animal models journalagent.com. Studies have shown a clear association between its antithrombotic activity and ATIII-mediated inhibition of factor Xa in venous and arterial thrombosis models europa.eu.

In a rabbit model of venous thrombosis, treatment with fondaparinux enhanced thrombolysis portico.org. In a dog model of coronary thrombosis, fondaparinux was as effective as unfractionated heparin in enhancing alteplase-induced thrombolysis portico.org. Preclinical studies have indicated that fondaparinux can potentiate bleeding when combined with antiplatelet drugs or dicumoxane europa.eu.

Relevant data on the antithrombotic activity of fondaparinux in animal models are summarized in the table below:

Animal ModelType of ThrombosisObserved EffectReference
Various animal modelsVenous thrombosisDose-dependent inhibition of thrombosis journalagent.com journalagent.com
Rabbit modelVenous thrombosisEnhanced thrombolysis portico.org portico.org
Dog modelCoronary thrombosisAs effective as UFH in enhancing alteplase-induced thrombolysis portico.org portico.org
Venous and arterial models-Association between antithrombotic activity and ATIII-mediated anti-Xa activity europa.eu europa.eu

Note: This is an example of how data could be presented in an interactive table.

Antithrombotic Efficacy in Venous Thrombosis Models

Fondaparinux has demonstrated dose-dependent inhibition of venous thrombosis in various animal models, including rats, mice, and rabbits. europa.eujournalagent.com Studies have shown that fondaparinux inhibits thrombus formation in a dose-dependent manner, although the maximum inhibition observed may be lower than that achieved with heparin in some models. europa.eu The reported potency (ED50) of fondaparinux in inhibiting venous thrombosis has been shown to vary depending on the specific animal model used. europa.eu There is a clear association between the antithrombotic activity of fondaparinux in venous models and its ATIII-mediated inhibition of factor Xa. europa.eu

Antithrombotic Efficacy in Arterial Thrombosis Models

The antithrombotic effect of fondaparinux has also been demonstrated in animal models mimicking arterial thrombosis. researchgate.netnih.govsci-hub.se In these models, fondaparinux has shown efficacy in preventing and treating arterial thrombosis. frontiersin.org Studies have indicated that fondaparinux can exhibit a stronger anticoagulation effect in arterial thrombosis models compared to some other anticoagulants. faimallusr.com Similar to venous models, the antithrombotic activity in arterial models is associated with ATIII-mediated inhibition of factor Xa. europa.eu

Comparative Antithrombotic Potency with Other Anticoagulants (e.g., Unfractionated Heparin, Low Molecular Weight Heparins) in Animal Models

Preclinical studies have compared the antithrombotic potency of fondaparinux sodium with other commonly used anticoagulants like unfractionated heparin (UFH) and low molecular weight heparins (LMWH). On a weight basis, fondaparinux has been reported to be 2-4 to 30 times less potent than heparin, depending on the specific animal model utilized. europa.eu In some venous thrombosis models, LMWH (such as enoxaparin) was found to be less potent than both fondaparinux and heparin. europa.eu Comparative studies have indicated that significantly higher levels of anti-FXa activity are required for fondaparinux to achieve efficacy comparable to UFH. europa.eu While fondaparinux is more potent than UFH in inhibiting FXa, FIXa, and FVIIa on a weight basis, it is less potent in inhibiting FIIa (thrombin). europa.eu

Dose-Response Relationship Studies in Animal Models

Dose-response relationship studies in animal models have consistently shown that fondaparinux produces a dose-dependent inhibition of venous thrombosis. journalagent.com These studies are crucial for determining effective dose ranges and understanding the relationship between the administered dose, plasma anti-FXa activity, and antithrombotic effect. For instance, dose-response studies in patients undergoing hip replacement surgery demonstrated a statistically significant dose-response for the prevention of VTE. tga.gov.au This dose-effect relationship was further confirmed in studies involving knee replacement surgery. tga.gov.au In subcutaneous administration studies, the dose of fondaparinux needed to block the same thrombosis endpoint was only about 1.5-fold higher than in intravenous studies. journalagent.com

Preclinical Screening Methodologies for Novel Anticoagulant Agents

Preclinical screening methodologies for novel anticoagulant agents, including synthetic compounds like fondaparinux sodium, typically involve a combination of in vitro assays and in vivo studies using animal models. nih.gov These methodologies aim to characterize the pharmacokinetic and pharmacodynamic profiles of potential anticoagulants, as well as assess their antithrombotic and hemorrhagic effects. nih.gov Rodent thrombosis models, coupled with assessments of hemostasis parameters and hematological analysis, are classic methods employed in preclinical studies. nih.gov The assessment of activated partial thromboplastin time (aPTT) is a standard practice in the evaluation of anticoagulants, although fondaparinux at typical prophylactic doses may not have a clinically relevant effect on routine coagulation tests like aPTT. hres.cabpfk.gov.my In vitro enzymatic assays related to blood coagulation are also used to evaluate the activity of potential anticoagulants and their reversal agents. acs.org The development of new antithrombotic agents necessitates finding a balance between high effectiveness in preventing blood clots and minimizing the risk of pathological bleeding, and preclinical models are designed to help assess this balance. nih.gov

Advanced Analytical and Characterization Techniques for Fondaparinux Sodium

Chromatographic Methods for Purity and Identity Assessment (e.g., SAX HPLC)

Chromatographic methods, particularly Strong Anion Exchange High-Performance Liquid Chromatography (SAX HPLC), are widely used for assessing the purity and identity of fondaparinux (B3045324) sodium. Fondaparinux sodium is a highly polar, polysulfated molecule, making SAX HPLC a suitable technique due to its ability to separate compounds based on their charge. google.comresearchgate.net

A SAX HPLC method has been developed and validated for the determination of assay and chromatographic purity of fondaparinux sodium in injectable formulations. researchgate.netepa.gov This method typically utilizes a polystyrene-divinyl benzene (B151609) resin-based SAX column with covalent bonded trimethylammonium anion exchange groups. researchgate.net A linear gradient elution is employed, often involving mobile phases with varying concentrations of salts like lithium perchlorate (B79767) or sodium chloride and buffers at different pH levels, followed by UV detection, commonly at 210 nm. researchgate.net

Studies have shown that using a pH gradient SAX-HPLC method with lithium perchlorate in the mobile phase can improve baseline stability and enhance the resolution between fondaparinux sodium and closely eluting impurities. This method has demonstrated good linearity over a range of concentrations and has been validated for precision, accuracy, specificity, and robustness. researchgate.netnih.govmdpi.com The limit of detection (LOD) for fondaparinux using such methods can be as low as 3.3 µg/mL, corresponding to 0.06% with respect to a method concentration of 5.0 mg/mL. researchgate.netepa.gov

Another HPLC approach for determining related substances and purity is ion-pair HPLC coupled with an Evaporative Light Scattering Detector (ELSD). nih.govmdpi.com This method uses a polymer-based column and a mobile phase containing an ion-pairing agent like n-hexylamine. nih.govmdpi.com This technique has been validated according to ICH guidelines, showing good linearity, accuracy, and precision for the determination of fondaparinux and its impurities. nih.govmdpi.comresearchgate.net

Spectrophotometric Assays for Anti-Factor Xa Activity Quantification

Spectrophotometric assays are essential for quantifying the anti-Factor Xa activity of fondaparinux sodium, which is its primary mechanism of action. europa.eu These biological assays measure the ATIII-mediated inhibition of Factor Xa by fondaparinux. europa.eu

The principle involves the use of a specific Factor Xa substrate that releases a chromophore upon cleavage by Factor Xa. europa.eu Fondaparinux, in the presence of ATIII, inhibits Factor Xa, leading to a reduced rate of substrate cleavage and thus a lower absorbance signal measured by a spectrophotometer, typically at 405 nm. europa.euthermofisher.com The degree of inhibition is proportional to the concentration of active fondaparinux.

Validated biological assays utilizing spectrophotometric detection of a specific Factor Xa substrate are used to assess fondaparinux concentrations in biological matrices like plasma and urine. europa.eu It is crucial that these assays are calibrated using fondaparinux itself, as using calibration curves for unfractionated heparin or low molecular weight heparins can lead to inaccurate results due to differences in their interaction with Factor Xa. fda.govresearchgate.net

Research findings indicate that chromogenic anti-Xa assays calibrated with fondaparinux produce reliable and reproducible results. researchgate.net These assays are sensitive and can be automated. researchgate.netresearchgate.net

Spectroscopic Techniques for Molecular Interaction Studies (e.g., NMR, Fluorescence Spectroscopy)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy, provide valuable insights into the molecular structure, conformation, and interactions of fondaparinux sodium.

NMR spectroscopy is used for the identification and structural characterization of fondaparinux sodium. mdpi.comdrugfuture.com Specifically, 13C NMR spectroscopy can confirm the presence of characteristic carbon resonances at specific chemical shifts, aiding in identity verification. drugfuture.com Quantitative NMR (qNMR) has also been employed to determine the content of fondaparinux sodium in reference standards, demonstrating remarkable precision over time and across different instruments and analysts. mdpi.comnih.gov 1H NMR spectra are also used for characterization and can provide information about the linkages between the saccharide units. nsf.gov NMR studies, including NOESY and ROESY experiments, suggest that fondaparinux is flexible in solution and does not adopt a single rigid conformation. acs.orgnih.gov Experimental evidence for intramolecular hydrogen bonds within the fondaparinux structure in aqueous solution has also been obtained using NMR measurements. nih.govuiuc.edu

Fluorescence spectroscopy is a powerful tool for studying the binding interactions of fondaparinux with proteins, such as its primary target, antithrombin III (ATIII). researchgate.netnih.govmdpi.comescholarship.org Binding studies can be monitored by observing changes in the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding. nih.govmdpi.com A reduction in fluorescence signal (quenching) often indicates binding, with higher binding affinity corresponding to a greater quenching effect. mdpi.com Fluorescence binding studies have shown that fondaparinux binds to ATIII with high affinity. mdpi.com Salt dependence studies using fluorescence can also provide information about the nature of the binding interaction, indicating significant non-ionic components to the binding free energy. researchgate.net Fluorescence and NMR spectroscopy have also been used in conjunction with molecular dynamics simulations to study the binding of potential fondaparinux reversal agents. acs.org

Computational Chemistry and Molecular Dynamics Simulations for Binding Mechanisms

Computational chemistry and molecular dynamics (MD) simulations play a crucial role in understanding the binding mechanisms of fondaparinux sodium at a molecular level. These techniques complement experimental data by providing dynamic insights into the interactions between fondaparinux and its biological targets, such as ATIII.

MD simulations can be used to characterize the conformational ensemble of fondaparinux in solution, suggesting its flexibility. acs.orgnih.gov Simulations have also provided evidence for specific intramolecular hydrogen bonds within the fondaparinux structure. uiuc.edu

Furthermore, computational methods are employed to study the binding of fondaparinux to proteins. Molecular docking and MD simulations can predict binding sites and analyze the interactions that drive complex formation. researchgate.net MD simulations have been used to refine electrostatic models for the in silico design of potential fondaparinux antidotes, providing microscopic information on the interactions between fondaparinux and candidate binding groups that is difficult to obtain experimentally. nih.gov These simulations can help determine the binding affinity of potential ligands and guide the design of molecules with improved binding characteristics. nih.gov

Research has utilized MD simulations alongside experimental techniques like fluorescence and NMR to investigate the mechanism of action of fondaparinux reversal agents, confirming the formation of strong noncovalent complexes through binding studies. acs.org

Emerging Research Directions and Theoretical Applications

Exploration of Non-Anticoagulant Biological Activities and Mechanisms

Beyond its well-established role as an anticoagulant, research is increasingly focusing on the potential non-anticoagulant activities of fondaparinux (B3045324) sodium and other heparin mimetics nih.govresearchgate.net. These investigations are driven by the understanding that glycosaminoglycans (GAGs), which fondaparinux mimics, are involved in a wide range of biological processes beyond coagulation nih.govresearchgate.net.

Studies suggest that heparin mimetics, including structural analogues of fondaparinux, may possess anti-cancer properties nih.govresearchgate.net. These effects are hypothesized to stem from their ability to interact with proteins involved in tumor growth and metastasis nih.govresearchgate.net. Specifically, they may inhibit heparanase, an enzyme that facilitates the spread of tumor cells, and impede angiogenesis by binding to growth factors essential for new blood vessel formation in tumors nih.govresearchgate.net. While fondaparinux itself is primarily used for anticoagulation, the exploration of these non-anticoagulant mechanisms in related synthetic heparin mimetics highlights a broader therapeutic potential for this class of compounds nih.govresearchgate.net.

Furthermore, the anti-inflammatory properties of heparin mimetics are being investigated nih.govresearchgate.net. These effects are thought to be mediated through interactions with components of the immune system, such as complement proteins, selectins, and chemokines, all of which play roles in inflammatory responses nih.govresearchgate.net. Demonstrations of the efficacy of low or non-anticoagulant heparin mimetics in animal models of various inflammatory diseases support the potential for developing these compounds as a new class of anti-inflammatory agents nih.govresearchgate.net.

Research into Novel Delivery Systems for Enhanced Preclinical Pharmacokinetics (e.g., Nanoparticles)

Fondaparinux sodium is typically administered via subcutaneous or intravenous injection due to its poor oral absorption nih.govnih.gov. This limitation has spurred research into novel delivery systems aimed at improving its pharmacokinetic profile, particularly for non-parenteral administration nih.govresearchgate.net. Nanoparticle-based systems have emerged as a promising avenue for enhancing the delivery and bioavailability of fondaparinux.

Lipid nanocapsules (LNCs) have been explored as potential carriers for oral fondaparinux delivery nih.govresearchgate.net. Studies in rats using cationic LNCs loaded with fondaparinux demonstrated increased oral absolute bioavailability compared to administering the drug alone nih.govresearchgate.net. For instance, one study reported an oral absolute bioavailability of up to approximately 21% with fondaparinux-loaded cationic LNCs, achieving plasma concentrations compatible with a therapeutic anticoagulant effect nih.govresearchgate.net.

Another approach involves the use of self-assembling nanoparticles containing squalenyl derivatives researchgate.netnih.gov. These nanoparticles, formed through electrostatic and hydrophobic interactions with fondaparinux, have shown potential for oral administration researchgate.netnih.gov. Preclinical studies in rats indicated that fondaparinux was absorbed from these orally administered nanoparticles, which appeared to dissociate in the bloodstream to release the free drug researchgate.netnih.gov. While the initial oral bioavailability with these nanoparticles was relatively low (around 0.3%), it could be significantly increased (up to 9%) by encapsulating the nanoparticles within gastroresistant capsules researchgate.netnih.gov. These findings suggest that nanoparticle-based strategies could potentially overcome the limitations of oral fondaparinux delivery and improve its preclinical pharmacokinetics.

Data from preclinical studies on nanoparticle delivery systems for fondaparinux:

Delivery SystemAnimal ModelRoute of AdministrationOral Absolute BioavailabilityReference
Cationic Lipid NanocapsulesRatsOralUp to ~21% nih.govresearchgate.net
Squalene-based NanoparticlesRatsOral~0.3% (increased to 9% with gastroresistant capsules) researchgate.netnih.gov

Future Directions in Synthetic Heparin Mimetic Design and Therapeutic Applications

Fondaparinux sodium, as a rationally designed synthetic pentasaccharide mimicking the antithrombin-binding region of heparin, represents a significant achievement in the field of synthetic heparin mimetics nih.govresearchgate.netmdpi.com. Its success in providing consistent pharmaceutical parameters and selective Factor Xa inhibition has paved the way for further research into designing novel synthetic heparin mimetics with tailored properties nih.govresearchgate.netmdpi.com.

Future directions in this area involve the rational design of synthetic saccharides with customized sizes and functional groups nih.gov. This allows for detailed structure-activity relationship (SAR) studies to target specific biological pathways and proteins beyond Factor Xa nih.gov. The goal is to develop heparin mimetics with increased potency and binding selectivity towards proteins involved in various disease states, including cancers and inflammatory conditions nih.govresearchgate.net.

The development of synthetic heparin mimetics with reduced or absent anticoagulant activity but retained non-anticoagulant therapeutic effects is a key focus nih.govresearchgate.net. This could potentially lead to new treatments for diseases where the anticoagulant effect of traditional heparins is undesirable or poses a risk nih.govresearchgate.net. Examples of therapeutic areas being explored for these novel mimetics include inhibiting cancer cell spread and angiogenesis, as well as modulating inflammatory responses nih.govresearchgate.net. The ongoing research into synthetic heparin mimetics, building upon the foundation provided by compounds like fondaparinux, aims to unlock a broader range of therapeutic applications for this class of molecules nih.govresearchgate.net.

Q & A

Q. What is the biochemical mechanism by which fondaparinux sodium inhibits Factor Xa, and how can this be experimentally validated?

Fondaparinux sodium binds to antithrombin III (AT-III), inducing a conformational change that increases AT-III's affinity for Factor Xa by ~300-fold, leading to irreversible inhibition . To validate this mechanism, researchers can use in vitro assays such as chromogenic substrate-based Factor Xa inhibition tests. For example, measure IC50 values using purified Factor Xa and AT-III in buffer systems, with fondaparinux concentrations ranging from 0.1–100 nM .

Q. How do the pharmacokinetic properties of fondaparinux sodium influence dosing regimens in preclinical studies?

Fondaparinux exhibits 100% subcutaneous bioavailability, a linear dose-response relationship (2–8 mg), and a half-life of 14–16 hours due to renal clearance . In animal models, adjust dosing intervals based on species-specific glomerular filtration rates. For instance, in rodents, administer 0.1–0.3 mg/kg twice daily to maintain therapeutic anti-Xa activity .

Q. What analytical methods are recommended for quantifying fondaparinux sodium in plasma samples?

Use anti-Factor Xa chromogenic assays calibrated with fondaparinux-specific standards. High-performance liquid chromatography (HPLC) with UV detection at 234 nm or mass spectrometry (LC-MS/MS) can achieve sensitivity down to 0.1 μg/mL . Validate methods for specificity against endogenous glycosaminoglycans .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data between human and animal models?

Variations arise from interspecies differences in AT-III binding affinity and renal clearance. To reconcile

  • Conduct cross-species in vitro binding assays using surface plasmon resonance (SPR) to measure AT-III affinity .
  • Adjust animal dosing using allometric scaling based on body surface area and renal function . Example: Rodent studies may require higher doses (e.g., 0.5 mg/kg) to mimic human plasma concentrations due to faster clearance .

Q. What strategies optimize the synthesis of high-purity fondaparinux sodium while minimizing related impurities?

Key steps include:

  • Chemoenzymatic synthesis using modular pentasaccharide building blocks to ensure stereochemical accuracy .
  • Purification via ion-exchange chromatography (e.g., Q Sepharose) and size-exclusion chromatography (SEC) to remove sulfation variants .
  • Monitor impurities (e.g., fondaparinux-related compounds A–G) using hydrophilic interaction liquid chromatography (HILIC) with charged aerosol detection .

Q. How should clinical trial designs account for fondaparinux sodium’s prolonged half-life when evaluating bleeding risks?

  • Include renal function stratification (e.g., CrCl <30 mL/min excludes participants) to avoid accumulation .
  • Use pharmacodynamic markers like anti-Xa activity (target: 0.2–0.5 IU/mL) to guide dose adjustments in subpopulations .
  • In the CALISTO trial, a 45-day regimen reduced thrombotic events but required close monitoring of hemoglobin levels .

Q. What experimental approaches validate the absence of fondaparinux metabolism in hepatic models?

  • Incubate fondaparinux with human liver microsomes/CYP450 isoforms and measure stability via LC-MS/MS over 24 hours .
  • Co-administer with CYP450 substrates (e.g., warfarin) in clinical studies; no interaction was observed in healthy volunteers .

Data Interpretation & Contradictions

Q. Why do in vitro IC50 values for Factor Xa inhibition vary between studies (e.g., 40 nM vs. 0.17–0.59 IU/mL)?

Discrepancies stem from assay conditions:

  • AT-III concentration: Higher AT-III (e.g., 2.5 μM) reduces IC50 .
  • Substrate type: Chromogenic substrates (e.g., S-2222) vs. thrombin generation assays yield differing sensitivities . Standardize assays using WHO-recommended fondaparinux reference materials .

Q. How can conflicting efficacy results in superficial vein thrombosis (SVT) trials be addressed?

The CALISTO trial showed fondaparinux reduced VTE risk by 85%, but cost-effectiveness analyses questioned its value in low-risk SVT . To resolve this:

  • Design trials targeting high-risk subgroups (e.g., SVT >5 cm, BMI >30) .
  • Compare shorter regimens (e.g., 14 days) using adaptive trial designs .

Methodological Tables

Parameter Recommended Method Reference
Factor Xa Inhibition AssayChromogenic substrate (S-2222) + AT-III
Plasma QuantificationAnti-Xa assay or LC-MS/MS
Impurity ProfilingHILIC with CAD/UV detection
In Vivo Efficacy ModelRodent venous stasis + fondaparinux 0.3 mg/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.